molecular formula C14H15ClN6O2S B4366212 N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4366212
M. Wt: 366.8 g/mol
InChI Key: FFUOWPVGRBLRLI-UHFFFAOYSA-N
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Description

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a unique structure that combines a triazole ring, a pyrazole ring, and a sulfonamide group, making it a valuable candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting ethyl hydrazine with a suitable diketone under reflux conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings are known to bind to active sites of enzymes, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity. This interaction disrupts normal cellular processes, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(1H-pyrazol-3-yl)thiourea
  • N-(1-(4-chlorobenzyl)-1H-pyrazolo(3,4-D)pyrimidin-4-yl)-N,N-diethylamine

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2S/c1-2-20-9-13(7-17-20)24(22,23)19-14-16-10-21(18-14)8-11-3-5-12(15)6-4-11/h3-7,9-10H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOWPVGRBLRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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